molecular formula C19H14N4O4S B10940186 3-methyl-6-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940186
M. Wt: 394.4 g/mol
InChI Key: AMZRIEPQGUPVGH-UHFFFAOYSA-N
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Description

3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazolo[5,4-b]pyridine family. This compound is characterized by its unique structure, which includes a nitrophenyl group, a thienylmethyl group, and a carboxamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . The reaction conditions often include the use of pyridine as a solvent under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thienylmethyl positions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thienylmethyl group can interact with various biological receptors. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridine derivatives such as:

Properties

Molecular Formula

C19H14N4O4S

Molecular Weight

394.4 g/mol

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14N4O4S/c1-11-17-15(18(24)20-10-14-6-3-7-28-14)9-16(21-19(17)27-22-11)12-4-2-5-13(8-12)23(25)26/h2-9H,10H2,1H3,(H,20,24)

InChI Key

AMZRIEPQGUPVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CS4

Origin of Product

United States

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